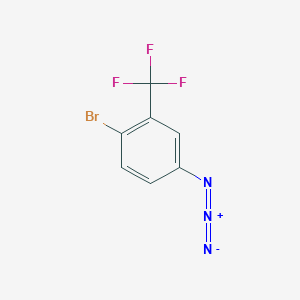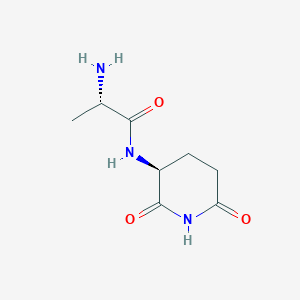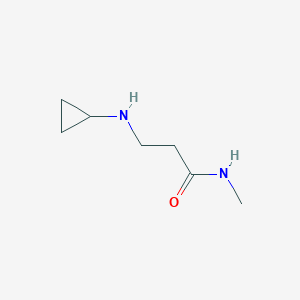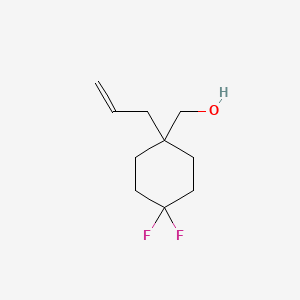
(1-Allyl-4,4-difluorocyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol is an organic compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a prop-2-en-1-yl group
Preparation Methods
The synthesis of [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine atoms and the prop-2-en-1-yl group.
Alkylation: The prop-2-en-1-yl group is introduced through an alkylation reaction, often using an appropriate alkyl halide in the presence of a base.
Reduction: The final step involves the reduction of the intermediate compound to yield [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol.
Chemical Reactions Analysis
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Scientific Research Applications
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol can be compared with other similar compounds, such as:
4,4-difluoro-1-(prop-2-yn-1-yl)piperidine: This compound has a similar fluorinated structure but differs in the presence of a piperidine ring instead of a cyclohexyl ring.
(S)-(4,4-difluoro-1-methylpyrrolidin-2-yl)methanol:
2,3-difluoro-1-propoxy-4-(trans,trans-4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene: This compound has a more complex structure with additional functional groups, providing unique reactivity and uses.
Properties
Molecular Formula |
C10H16F2O |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
(4,4-difluoro-1-prop-2-enylcyclohexyl)methanol |
InChI |
InChI=1S/C10H16F2O/c1-2-3-9(8-13)4-6-10(11,12)7-5-9/h2,13H,1,3-8H2 |
InChI Key |
TWFJKWZPZUBDAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCC(CC1)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
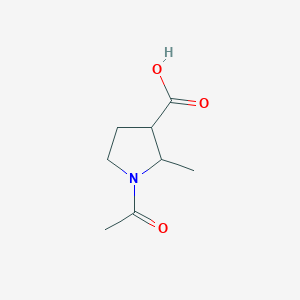


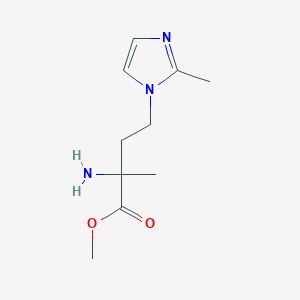

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
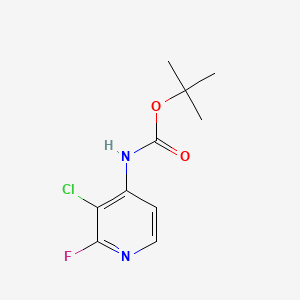
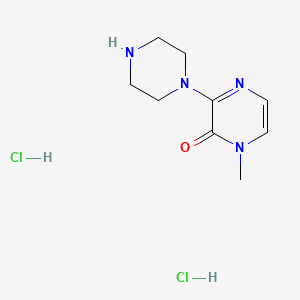
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
